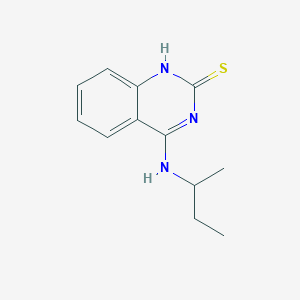

4-(sec-butylamino)quinazoline-2(1H)-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

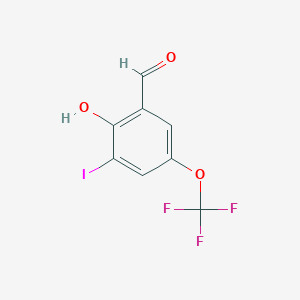

Quinazolines are a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . They are used in various fields such as medicinal chemistry due to their biological activities .

Molecular Structure Analysis

The molecular structure of quinazolines consists of a benzene ring fused to a pyrimidine ring . The specific structure of “4-(sec-butylamino)quinazoline-2(1H)-thione” would include a sec-butylamino group at the 4-position and a thione group at the 2-position of the quinazoline ring.Chemical Reactions Analysis

Quinazolines can undergo various chemical reactions, including lithiations and Grignard reactions . The specific reactions that “4-(sec-butylamino)quinazoline-2(1H)-thione” can undergo are not specified in the sources I found.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, density, and refractive index . The specific physical and chemical properties of “4-(sec-butylamino)quinazoline-2(1H)-thione” are not available in the sources I found.Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Quinazoline Derivatives : The synthesis of quinazoline derivatives, including those similar to 4-(sec-butylamino)quinazoline-2(1H)-thione, has been explored through various methods. For instance, Hanusek et al. (2001) studied the synthesis of substituted 2-benzoylaminothiobenzamides and their subsequent transformation into quinazoline-4-thiones, emphasizing the importance of tautomerism and the influence of substituents on the structural preferences of these compounds (Hanusek et al., 2001). Wu and Yu (2010) developed a metal and phosgene-free synthesis of 1H-quinazoline-2,4-diones, showcasing a method to synthesize quinazoline derivatives under mild conditions (Wu & Yu, 2010).

Chemical Modifications and Applications

Development of Novel Quinazoline Scaffolds : Keivanloo et al. (2018) described the one-pot synthesis of thiazolo[3,2-a]benzimidazole-linked quinazoline scaffolds, highlighting the versatility of quinazoline chemistry in creating diverse molecular structures with potential applications in various fields (Keivanloo et al., 2018).

Biological Activities and Screening

Antimicrobial, Analgesic, and Anti-inflammatory Activities : Dash et al. (2017) synthesized and evaluated novel quinazoline derivatives for their antimicrobial, analgesic, and anti-inflammatory properties, providing insights into the potential therapeutic applications of these compounds (Dash et al., 2017).

Molecular Structure and Analysis

Structural and Spectroscopic Analysis : Marinho and Proença (2015) explored the synthesis of substituted 4-(arylamino)quinazolines, focusing on the reaction conditions and structural analysis using spectroscopic techniques, which are crucial for understanding the chemical behavior and potential applications of quinazoline compounds (Marinho & Proença, 2015).

Mécanisme D'action

Some quinazoline derivatives have been studied for their potential as multi-target drug candidates, combining the features of reactive oxygen species (ROS) modulators, poly (ADP-ribose) polymerase 1 (PARP1), and/or heat shock protein 90 (Hsp90) inhibitors in a single molecule . The specific mechanism of action of “4-(sec-butylamino)quinazoline-2(1H)-thione” is not available in the sources I found.

Orientations Futures

The future directions for research on quinazoline derivatives could include further exploration of their potential as multi-target drug candidates, particularly for the treatment of diseases such as cancer . The specific future directions for research on “4-(sec-butylamino)quinazoline-2(1H)-thione” are not available in the sources I found.

Propriétés

IUPAC Name |

4-(butan-2-ylamino)-1H-quinazoline-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-3-8(2)13-11-9-6-4-5-7-10(9)14-12(16)15-11/h4-8H,3H2,1-2H3,(H2,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIVHXJUDUSKKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC(=S)NC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(sec-butylamino)quinazoline-2(1H)-thione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-fluorobenzenecarboxamide](/img/structure/B2356215.png)

![3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2356217.png)

![N-(3-ethoxypropyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2356223.png)

![1-methyl-8-(3-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2356224.png)

![N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-3-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B2356225.png)

![N-(4-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2356226.png)

![6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2356228.png)

![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2356231.png)